Thiothixene

Übersicht

Beschreibung

Thiothixene is a typical antipsychotic agent belonging to the thioxanthene class. It is primarily used for the treatment of schizophrenia and other psychotic disorders. This compound was first synthesized and marketed in 1967 by Pfizer and is known for its efficacy in managing both acute and chronic schizophrenia .

Wirkmechanismus

Target of Action

Thiothixene, a thioxanthene antipsychotic, primarily targets various postsynaptic receptors in the central nervous system (CNS). These include dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-adrenergic receptors, and muscarinic (cholinergic) M1/M2 receptors . These receptors play crucial roles in regulating mood, behavior, and perception.

Biochemical Pathways

Its antagonistic action on various receptors suggests that it affects multiple pathways related to dopamine, serotonin, histamine, and adrenergic signaling . The downstream effects of these pathways contribute to the drug’s antipsychotic, anxiolytic, antidepressive, and antiaggressive properties .

Pharmacokinetics

This compound exhibits erratic absorption and high lipophilicity . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of this compound is approximately 34 hours , and it has a protein binding of about 90% . These ADME properties influence the drug’s bioavailability and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of neurotransmitter signaling due to its antagonistic action on various receptors . This results in changes in mood, behavior, and perception, which are beneficial in the management of conditions like schizophrenia .

Biochemische Analyse

Biochemical Properties

Thiothixene acts as an antagonist on different post-synaptic receptors. It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Cellular Effects

This compound influences cell function by acting as an antagonist on various receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic action on various receptors. It can inhibit or activate enzymes, alter gene expression, and interact with biomolecules through binding interactions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies with rats and dogs employing %-labeled drug have shown that it is well absorbed orally, rapidly distributed, and metabolized to a variety of related compounds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to a variety of related compounds

Transport and Distribution

This compound is well absorbed orally and rapidly distributed

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thiothixen wird nach verschiedenen Methoden synthetisiert, die alle die Konstruktion eines Thioxanthen-Kerns mit einer (4-Methylpiperazin-1-yl)propyliden-Seitenkette beinhalten. Eine gängige Methode beinhaltet die Reaktion von Thioxanthon-Derivaten mit geeigneten Reagenzien, um die gewünschte Seitenkette zu bilden .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Thiothixen durch Reaktion von Thioxanthon mit N,N-Dimethyl-3-(4-Methylpiperazin-1-yl)propylamin unter kontrollierten Bedingungen hergestellt. Die Reaktion wird typischerweise in Gegenwart eines geeigneten Lösungsmittels und Katalysators durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Thiothixen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thiothixen kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Thiothixen in seine entsprechenden Thioxanthen-Derivate umwandeln.

Substitution: Thiothixen kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Piperazinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile unter milden Bedingungen.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thioxanthen-Derivate.

Substitution: Verschiedene substituierte Thiothixen-Derivate.

Wissenschaftliche Forschungsanwendungen

Thiothixen hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Thioxanthen-Derivaten zu untersuchen.

Biologie: Untersucht für seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.

Medizin: Wird in erster Linie zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt.

5. Wirkmechanismus

Thiothixen entfaltet seine Wirkungen, indem es als Antagonist an verschiedenen postsynaptischen Rezeptoren wirkt:

Dopaminerge Rezeptoren: Blockiert D1-, D2-, D3- und D4-Rezeptoren, was zur Behandlung sowohl produktiver als auch unproduktiver Symptome der Schizophrenie beiträgt.

Serotonerge Rezeptoren: Wirkt auf 5-HT1- und 5-HT2-Rezeptoren, was anxiolytische, antidepressive und antiaggressive Wirkungen bietet.

Histaminerge Rezeptoren: Blockiert H1-Rezeptoren, was zu sedativen und antiemetischen Wirkungen führt.

Alpha-Adrenerge Rezeptoren: Hemmt Alpha1- und Alpha2-Rezeptoren, was den Blutdruck senken und eine Reflextachykardie verursachen kann.

Muskarinische Rezeptoren: Antagonisiert M1- und M2-Rezeptoren, was zu anticholinergen Wirkungen wie Mundtrockenheit und verschwommenem Sehen führt

Vergleich Mit ähnlichen Verbindungen

Thiothixen ist chemisch mit anderen typischen Neuroleptika der Thioxanthen-Klasse verwandt, wie zum Beispiel:

- Chlorprothixen

- Clopenthixol

- Flupenthixol

- Zuclopenthixol

Es weist auch strukturelle Ähnlichkeiten mit Phenothiazin-Derivaten wie:

- Thioproperazin

- Pipotiazin

Eindeutigkeit: Thiothixen ist einzigartig aufgrund seiner spezifischen Seitenkette und seiner Fähigkeit, an mehreren Rezeptortypen zu wirken, was ein breites Spektrum an antipsychotischen Wirkungen bietet. Seine Wirksamkeit bei der Behandlung sowohl akuter als auch chronischer Schizophrenie sowie seine zusätzlichen anxiolytischen und antidepressiven Eigenschaften unterscheiden es von anderen ähnlichen Verbindungen .

Eigenschaften

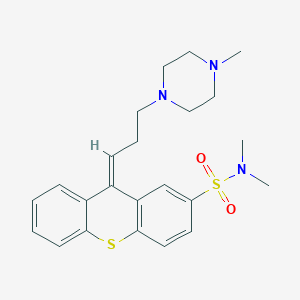

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2091542 | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |

| Record name | SID11532885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-26-6, 49746-04-5, 5591-45-7 | |

| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothixene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Thiothixene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

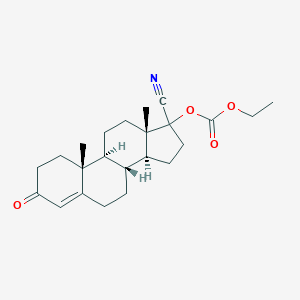

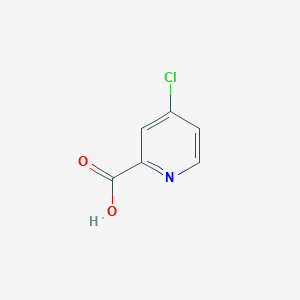

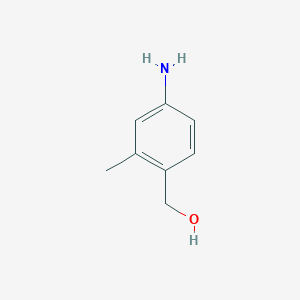

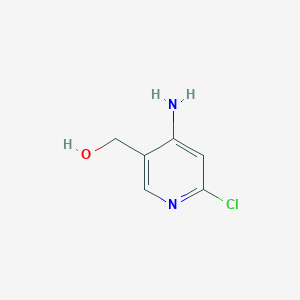

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

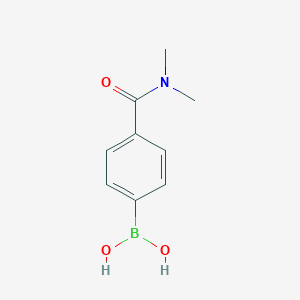

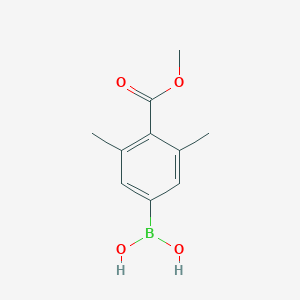

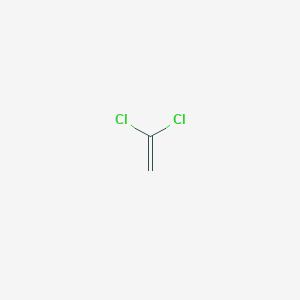

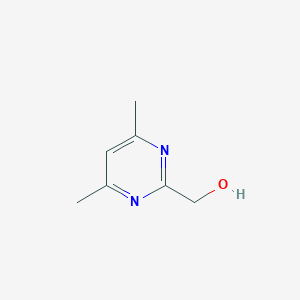

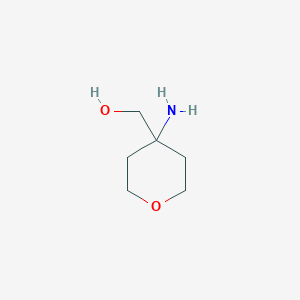

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Thiothixene?

A1: this compound exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , ] This action helps alleviate positive symptoms of schizophrenia, such as hallucinations and delusions.

Q2: How does this compound compare to Haloperidol in terms of efficacy and side effects?

A2: Several studies have compared this compound with Haloperidol, another typical antipsychotic. While both drugs demonstrate comparable efficacy in treating positive symptoms of schizophrenia, [, ] this compound may be associated with a higher incidence of akathisia, a movement disorder characterized by restlessness. [] One study found that haloperidol was superior to this compound in improving thought disturbance, hostility-suspiciousness, and overall symptomatology. [, ]

Q3: Is this compound effective in treating negative symptoms of schizophrenia?

A3: Evidence regarding this compound's efficacy in treating negative symptoms, such as apathy and social withdrawal, is mixed. While some studies suggest a positive effect, more research is needed to confirm its effectiveness in this domain. [] One study found that estrogen combined with this compound was effective in reducing positive and negative symptoms. []

Q4: What are the known metabolic pathways of this compound?

A6: Studies using sulfur-35 labeled this compound in rats and dogs reveal that it undergoes extensive metabolism, primarily involving hepatic biotransformation. [] The resulting metabolites are mainly excreted in the bile. [] Interestingly, unlike other tissues, the brain primarily contains unchanged this compound. []

Q5: What is the impact of smoking on this compound clearance?

A7: Research suggests that tobacco smoking can significantly increase the hepatic clearance of this compound. [] This implies that smokers might require dosage adjustments to achieve therapeutic plasma concentrations compared to non-smokers. []

Q6: What is the clinical significance of this compound plasma levels?

A9: Monitoring this compound plasma levels can be clinically relevant in optimizing therapy. Research has shown a significant curvilinear correlation between plasma levels and clinical response in schizophrenic patients. [] The optimal therapeutic range for this compound appears to be between 2.0 to 15.0 ng/mL. []

Q7: Can single-dose serum levels of this compound predict clinical response?

A10: Studies have indicated a correlation between initial single-dose serum levels of this compound and clinical improvement as measured by the Brief Psychiatric Rating Scale. [, ] This suggests that early serum level monitoring might help predict therapeutic response and guide dosage adjustments. [, ]

Q8: What analytical methods are commonly employed for this compound quantification?

A8: Various analytical techniques have been used to quantify this compound in biological samples, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is a widely used method for separating and quantifying this compound isomers (cis and trans) in plasma. [, ]

- Gas chromatography (GC): GC, typically with nitrogen detection, has been employed to measure this compound concentrations in plasma, especially in pharmacokinetic studies. []

- Fluorescence spectrophotometry: This method utilizes the fluorescent properties of this compound for detection and quantification in biological samples. []

- High-performance thin-layer chromatography (HPTLC): HPTLC coupled with fluorometric detection offers a specific and sensitive approach for quantifying this compound in plasma. [, ]

- Flow-injection chemiluminescence: This method utilizes the chemiluminescent reaction of this compound with [Ru(dipy)32+] and Ce(IV) in a sulfuric acid medium for sensitive quantification in pharmaceutical formulations and biological fluids. []

Q9: How do the hemodynamic effects of this compound compare to those of Chlorpromazine?

A13: A study comparing the hemodynamic effects of this compound and Chlorpromazine in schizophrenic patients at rest and during exercise found that this compound had moderate effects on hemodynamic variables. [] In contrast, Chlorpromazine, especially at higher doses, was associated with increased heart rate and potentially reduced stroke volume during exercise. []

Q10: Does this compound affect glucose metabolic rates in patients with schizophrenia?

A14: Positron emission tomography (PET) scans revealed that this compound decreased glucose metabolic rates in the basal ganglia, particularly on the right side, in patients with schizophrenia. [] This effect was in contrast to Clozapine, which increased metabolic rates in the same region. [] Interestingly, baseline metabolic rates in the right inferior caudate were found to predict clinical response to this compound and Clozapine. []

Q11: What is the potential for this compound to cause tardive dyskinesia?

A15: Tardive dyskinesia is a serious movement disorder that can occur with long-term use of antipsychotics, including this compound. Studies have shown a positive correlation between higher steady-state serum levels of this compound and the severity of tardive dyskinesia. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.